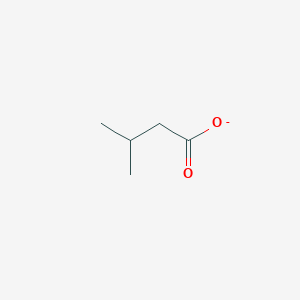
isopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
isopropylacetate can be synthesized through various methods. One common method involves the esterification of isovaleric acid with alcohols such as methanol or ethanol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, isovalerate is often produced through the fermentation of branched-chain amino acids by specific microbial strains. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process involves the use of anaerobic reactors where microorganisms convert amino acids into isovalerate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
isopropylacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isovaleric acid.
Reduction: Reduction of isovalerate can yield isovaleric alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a catalyst like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various substituted isovalerates depending on the nucleophile used.
Scientific Research Applications
isopropylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isovalerate involves its interaction with specific molecular targets and pathways. In microbial metabolism, isovalerate is degraded by syntrophic bacteria in cooperation with methanogenic archaea. The degradation process involves the transfer of electrons from isovalerate to hydrogen and formate, which are then utilized by methanogens to produce methane . In therapeutic applications, isovalerate derivatives have been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating the expression of proapoptotic and antiapoptotic genes .
Comparison with Similar Compounds
isopropylacetate can be compared with other branched-chain fatty acids such as:
Isobutyrate: Similar to isovalerate, isobutyrate is an intermediate in anaerobic digestion and has applications in microbial metabolism and industrial processes.
Valerate: Valerate is a straight-chain fatty acid that differs from isovalerate in its structure and metabolic pathways.
Geranyl isovalerate: This compound is a derivative of isovalerate and has shown potential anticancer properties.
This compound is unique due to its branched structure, which influences its chemical reactivity and metabolic pathways. Its role as an intermediate in anaerobic digestion and its potential therapeutic applications further highlight its significance in various fields .
Properties
Molecular Formula |
C5H9O2- |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
3-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChI Key |
GWYFCOCPABKNJV-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)[O-] |
Canonical SMILES |
CC(C)CC(=O)[O-] |
Synonyms |
3-methylbutyrate 3-methylbutyric acid isovaleric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















